Cyclohex-1-en-1-ylphosphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

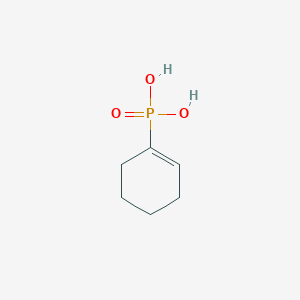

Structure

2D Structure

3D Structure

Properties

CAS No. |

10562-88-6 |

|---|---|

Molecular Formula |

C6H11O3P |

Molecular Weight |

162.12 g/mol |

IUPAC Name |

cyclohexen-1-ylphosphonic acid |

InChI |

InChI=1S/C6H11O3P/c7-10(8,9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H2,7,8,9) |

InChI Key |

LVEKJWLAJJVWIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)P(=O)(O)O |

Origin of Product |

United States |

Inaugural Perspectives on Cyclohex 1 En 1 Ylphosphonic Acid in Contemporary Organophosphorus Chemistry

Distinctive Structural and Electronic Features of Unsaturated Cyclic Phosphonic Acids

Unsaturated cyclic phosphonic acids, such as Cyclohex-1-en-1-ylphosphonic acid, possess a unique combination of structural and electronic features that distinguish them from their saturated or acyclic counterparts. The presence of a carbon-carbon double bond within the cyclic framework introduces conformational constraints and influences the electronic environment of the phosphonic acid group.

The key structural components of this compound are the cyclohexene (B86901) ring and the phosphonic acid group directly attached to one of the vinylic carbons. This arrangement gives rise to specific geometric and electronic properties.

General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁O₃P |

| Average Mass | 162.125 Da |

| Monoisotopic Mass | 162.044581 Da |

| IUPAC Name | This compound |

Data sourced from ChemSpider. chemspider.com

The electronic nature of the vinylphosphonate (B8674324) functionality is characterized by the interaction between the π-system of the double bond and the phosphorus atom. This can influence the acidity of the phosphonic acid protons and the reactivity of the double bond. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating these features. While specific data for this compound is not widely published, general characteristics for similar structures can be inferred.

Anticipated Spectroscopic Data Ranges

| Spectroscopic Technique | Key Feature | Anticipated Chemical Shift/Frequency Range |

| ³¹P NMR | Phosphonate (B1237965) group | δ 15-25 ppm |

| ¹H NMR | Vinylic proton | δ 5.5-7.0 ppm |

| ¹³C NMR | Vinylic carbons | δ 120-140 ppm |

| IR Spectroscopy | P=O stretch | 1200-1300 cm⁻¹ |

| IR Spectroscopy | P-O-H stretch | 2500-3000 cm⁻¹ (broad) |

Interdisciplinary Research Landscape and Prospective Avenues for this compound

The unique structural amalgam of a cyclic alkene and a phosphonic acid group in this compound opens up a variety of potential interdisciplinary research avenues. While specific applications for this compound are not yet extensively documented, its constituent functional groups suggest a number of promising directions.

Polymer and Materials Science: Vinylphosphonates are known to be valuable monomers for the synthesis of functional polymers. rsc.orgresearchgate.net The polymerization of this compound could lead to novel polymers with interesting properties. The phosphonic acid side chains could enhance adhesion to inorganic substrates, improve flame retardancy, or act as ion-exchange sites. rsc.orggoogle.com Such polymers could find applications in coatings, membranes for fuel cells, or as biomaterials for tissue engineering. nih.gov

Medicinal Chemistry: The phosphonic acid moiety is a well-established pharmacophore in drug design, often used as a stable mimic of a phosphate (B84403) group. spectrabase.com The cyclic alkene scaffold could provide a rigid framework for positioning the phosphonic acid group to interact with specific biological targets. Derivatives of this compound could be synthesized and evaluated for a range of biological activities, including as enzyme inhibitors or anti-inflammatory agents. nih.gov

Coordination Chemistry: The phosphonic acid group is an excellent ligand for coordinating with a wide range of metal ions. This compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. rsc.org The properties of these materials would be influenced by the nature of the metal ion and the geometry of the ligand. Such materials could have applications in catalysis, gas storage, or as sensors.

Synthetic Methodologies for Cyclohex 1 En 1 Ylphosphonic Acid and Its Precursors

Formation of the Carbon-Phosphorus Bond in Cyclohexene (B86901) Systems

The creation of the crucial C-P bond in the cyclohexene ring system can be achieved through several key reactions, including hydrophosphonylation, nucleophilic substitution via the Michaelis-Arbuzov and Pudovik reactions, and modern transition metal-catalyzed cross-coupling methods.

Hydrophosphonylation Reactions of Cyclohexene Derivatives

Hydrophosphonylation involves the addition of a P-H bond across a carbon-carbon multiple bond. In the context of synthesizing Cyclohex-1-en-1-ylphosphonic acid precursors, this typically involves the reaction of a dialkyl phosphite (B83602) with a suitable cyclohexene derivative. One common approach is the hydrophosphonylation of enamines derived from cyclohexanone. Enamines, which are readily prepared from the condensation of a ketone with a secondary amine, serve as activated alkene substrates. The reaction proceeds via the addition of the dialkyl phosphite to the enamine, followed by elimination of the amine to afford the α,β-unsaturated phosphonate (B1237965) ester.

Another strategy involves the direct addition of H-phosphonates to activated cyclohexene species. These reactions can be promoted by various catalysts, including both bases and Lewis acids, to facilitate the addition of the phosphite to the double bond.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Cyclohexanone Enamine | Dialkyl Phosphite | Lewis Acid or Base | Dialkyl Cyclohex-1-en-1-ylphosphonate |

| Cyclohex-2-enone | Dialkyl Phosphite | Base | Dialkyl 3-oxocyclohexylphosphonate |

Michaelis-Arbuzov and Pudovik Reactions for Cyclohex-1-en-1-ylphosphonate Esters

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of C-P bonds. wikipedia.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a phosphonium intermediate that subsequently dealkylates to form the phosphonate. wikipedia.org For the synthesis of Cyclohex-1-en-1-ylphosphonate esters, this would entail the reaction of a trialkyl phosphite with a 1-halocyclohexene, such as 1-chlorocyclohexene or 1-bromocyclohexene. The reactivity of the halide follows the order I > Br > Cl. The reaction is often carried out at elevated temperatures.

The Pudovik reaction is another fundamental method for C-P bond formation, involving the base-catalyzed addition of a dialkyl phosphite to a polarized double bond, such as that in an α,β-unsaturated ketone. wikipedia.org In the context of cyclohexene systems, the reaction of a dialkyl phosphite with cyclohex-2-enone would lead to the formation of a dialkyl 3-oxocyclohexylphosphonate. This product could then potentially be further modified to introduce the double bond at the C1-C2 position. The Pudovik reaction is typically carried out in the presence of a base, such as a sodium alkoxide.

| Reaction | Reactant 1 | Reactant 2 | Conditions | Product |

| Michaelis-Arbuzov | 1-Halocyclohexene | Trialkyl Phosphite | Heat | Dialkyl Cyclohex-1-en-1-ylphosphonate |

| Pudovik | Cyclohex-2-enone | Dialkyl Phosphite | Base (e.g., NaOR) | Dialkyl 3-oxocyclohexylphosphonate |

Transition Metal-Catalyzed Coupling Strategies for Unsaturated Phosphonates

Modern synthetic methods have increasingly turned to transition metal catalysis to achieve efficient and selective C-P bond formation. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. These reactions offer a powerful tool for the synthesis of vinylphosphonates, including cyclohex-1-en-1-ylphosphonate esters.

A common strategy involves the coupling of a cyclohexenyl electrophile, such as a cyclohexenyl halide or triflate, with a phosphorus-containing nucleophile, like a dialkyl phosphite or a silyl phosphite. Catalytic systems typically consist of a palladium precursor, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a suitable ligand. The choice of ligand can be crucial for the success of the reaction, influencing both the yield and the stereoselectivity.

The reaction conditions are generally milder than those required for the classical Michaelis-Arbuzov reaction, and these methods often exhibit a broader functional group tolerance. For instance, the phosphorylation of alkenyl triflates catalyzed by palladium(0) complexes provides an efficient route to α,β-unsaturated phosphonates. lookchem.com

| Electrophile | Phosphorus Reagent | Catalyst System | Product |

| Cyclohexenyl Halide | Dialkyl Phosphite | Palladium Catalyst + Ligand + Base | Dialkyl Cyclohex-1-en-1-ylphosphonate |

| Cyclohexenyl Triflate | Dialkyl Phosphite | Palladium(0) Catalyst + Ligand + Base | Dialkyl Cyclohex-1-en-1-ylphosphonate |

Phosphonate Ester Cleavage to Yield this compound

Once the dialkyl Cyclohex-1-en-1-ylphosphonate precursor has been synthesized, the final step is the cleavage of the phosphonate ester groups to yield the desired phosphonic acid. This transformation can be accomplished through several methods, with hydrolytic and silyldealkylation approaches being the most common.

Hydrolytic Approaches: Acid-Catalyzed and Thermolytic Protocols

Acid-catalyzed hydrolysis is a straightforward method for the cleavage of phosphonate esters. The reaction is typically carried out by heating the phosphonate ester in the presence of a strong acid, such as concentrated hydrochloric acid or hydrobromic acid. The reaction proceeds through a two-step mechanism, with the cleavage of the second ester group generally being the rate-determining step. nih.gov While effective, these harsh conditions can sometimes lead to side reactions, particularly with sensitive substrates.

Thermolytic cleavage represents an alternative, albeit less common, method for dealkylation. This process involves heating the phosphonate ester to a high temperature, leading to the elimination of an alkene and the formation of the phosphonic acid. rsc.org The feasibility of this method is dependent on the nature of the alkyl groups on the phosphonate ester.

| Method | Reagent/Condition | Product |

| Acid-Catalyzed Hydrolysis | Concentrated HCl or HBr, Heat | This compound |

| Thermolytic Cleavage | High Temperature | This compound |

Silyldealkylation Utilizing Halotrimethylsilanes (e.g., McKenna-type Reactions)

Silyldealkylation, particularly using halotrimethylsilanes, has become a widely adopted method for the mild and efficient cleavage of phosphonate esters. The McKenna reaction , which employs bromotrimethylsilane (TMSBr), is a prominent example of this approach. researchgate.netmdpi.com The reaction proceeds by the conversion of the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. This intermediate is highly susceptible to hydrolysis and is readily converted to the phosphonic acid upon treatment with water or an alcohol like methanol. researchgate.netmdpi.com

The McKenna reaction is known for its mild conditions and high chemoselectivity, often leaving other functional groups intact. researchgate.net Iodiotrimethylsilane (TMSI) can also be used for this transformation and is sometimes more reactive than TMSBr. researchgate.net These methods are particularly advantageous for the deprotection of α,β-unsaturated phosphonates, where harsh acidic conditions might compromise the double bond. Microwave irradiation has been shown to significantly accelerate the McKenna reaction. mdpi.com

| Reagent | Intermediate | Final Product |

| Bromotrimethylsilane (TMSBr) | Bis(trimethylsilyl) Cyclohex-1-en-1-ylphosphonate | This compound |

| Iodiotrimethylsilane (TMSI) | Bis(trimethylsilyl) Cyclohex-1-en-1-ylphosphonate | This compound |

Green Chemistry Principles in Phosphonic Acid Generation

The application of green chemistry principles to the synthesis of phosphonic acids aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.orgscienmag.com Several eco-friendly methods have been successfully applied to the synthesis of various phosphonates and can be extrapolated for the generation of this compound. rsc.org

Microwave-Promoted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In phosphonate synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.org For instance, the reaction of polyamines with phosphorous acid and formaldehyde in water under focused microwave irradiation provides a rapid route to poly(aminomethylenephosphonic) acids with better yields than conventional heating. researchgate.net

Ultrasound-Assisted Methods: Sonication promotes the formation and collapse of cavitation bubbles in the reaction medium, leading to enhanced mass transfer and reaction rates. rsc.org This technique has been effectively used in the solvent-free synthesis of α-hydroxy and α-amino phosphonates, often resulting in high yields under ambient temperature conditions. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces the environmental and health hazards associated with volatile organic compounds. Various phosphonate compounds can be prepared under solvent-free conditions, often facilitated by techniques like ultrasound or by using biosourced catalysts. rsc.orgnih.gov

The table below compares conventional and green synthetic approaches for phosphonate generation, highlighting the advantages of the latter.

| Method | Typical Conditions | Advantages |

| Conventional Heating | Reflux in organic solvents (e.g., Toluene, DMF) | Well-established procedures |

| Microwave-Assisted | Water or solvent-free, short irradiation times | Rapid reaction rates, higher yields, energy efficient researchgate.net |

| Ultrasound-Assisted | Solvent-free or aqueous media, ambient temp. | Mild conditions, high yields, reduced byproducts rsc.org |

| Biosourced Catalysis | Solventless, mild thermal treatment | Use of renewable resources, simple catalyst prep. nih.gov |

Strategic Functionalization of the Cyclohex-1-en-1-yl Moiety

The this compound molecule offers multiple sites for strategic functionalization: the olefinic linkage (C=C double bond) and the allylic and aliphatic positions on the cyclohexane ring. Such modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

Stereoselective Modifications of the Olefinic Linkage

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing phosphonic acid group, making it susceptible to nucleophilic attack. This reactivity allows for various stereoselective transformations.

Asymmetric Michael Addition: The addition of nucleophiles to the β-carbon of the double bond can be rendered stereoselective by using chiral catalysts. This approach allows for the introduction of a wide range of substituents with control over the newly formed stereocenters.

Catalytic Asymmetric Epoxidation and Dihydroxylation: The olefinic bond can be converted into an epoxide or a diol with high stereocontrol using well-established catalytic systems. For example, Sharpless asymmetric dihydroxylation can be employed to produce chiral diols, which are valuable synthetic intermediates.

Asymmetric Hydrogenation: The stereoselective reduction of the double bond can be achieved using chiral transition-metal catalysts (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands), leading to the formation of cyclohexylphosphonic acid with defined stereochemistry at positions 1 and 2 of the ring.

The following table summarizes potential stereoselective reactions on the olefinic bond.

| Reaction Type | Reagents/Catalysts | Expected Outcome |

| Asymmetric Michael Addition | Chiral organocatalysts or metal complexes | Formation of new C-C or C-X bonds with stereocontrol |

| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Enantioselective formation of vicinal diols |

| Asymmetric Hydrogenation | (R)- or (S)-BINAP with Ru or Rh | Stereoselective reduction of the C=C bond |

Regioselective Derivatization of the Cyclohexane Ring

Regioselective functionalization involves targeting specific positions on the cyclohexane ring while leaving the phosphonate group and the double bond intact.

Allylic Functionalization: The positions adjacent to the double bond (the allylic carbons) are activated for radical or oxidative reactions. For instance, allylic bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be substituted by various nucleophiles to install new functional groups regioselectively.

[3+2] Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. The use of vinylphosphonates bearing a leaving group in the α or β position can control the regioselectivity of the reaction, leading to specific isomers of the resulting heterocyclic phosphonates. rsc.org This strategy has been used to synthesize 3,5- and 3,4-disubstituted isoxazoles with high regiocontrol. rsc.org

Diels-Alder Reaction: While the electron-deficient nature of the double bond makes it a poor diene, the cyclohexene ring itself can act as a dienophile in Diels-Alder reactions if appropriately substituted, or the double bond can react as a dienophile with a suitable diene, leading to the formation of bicyclic phosphonates. The regioselectivity of such reactions is governed by the electronic and steric properties of the reacting partners.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

¹H, ¹³C, and ³¹P NMR Chemical Shift and Coupling Constant Analysis

A detailed examination of the ¹H, ¹³C, and ³¹P NMR spectra provides fundamental insights into the molecular framework of Cyclohex-1-en-1-ylphosphonic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic proton (H-2) on the double bond is anticipated to appear as a multiplet in the downfield region, typically between 6.0 and 7.0 ppm, due to coupling with the phosphorus nucleus and adjacent methylene (B1212753) protons. The allylic protons at the C-3 and C-6 positions would likely resonate in the range of 2.0-2.5 ppm. The remaining methylene protons at C-4 and C-5 are expected to appear as a complex multiplet in the upfield region, around 1.5-2.0 ppm. docbrown.infochemicalbook.com The acidic protons of the phosphonic acid group (P-OH) would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The olefinic carbons, C-1 and C-2, are expected to be the most deshielded, with C-1 (directly attached to the phosphorus atom) appearing at a lower field than C-2. Their chemical shifts would likely fall in the 120-150 ppm range. chemicalbook.comchemicalbook.comchemicalbook.com The allylic (C-3, C-6) and saturated (C-4, C-5) carbon atoms of the cyclohexene (B86901) ring would resonate at higher fields.

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphonic acids typically falls within a broad range, but for an α,β-unsaturated phosphonic acid, it is anticipated to be in the region of +15 to +30 ppm relative to a phosphoric acid standard. huji.ac.iloxinst.com In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the vinylic proton (H-2) and the acidic protons. One-bond P-H couplings are generally large, in the range of 600-700 Hz. huji.ac.il

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-2 | 6.0 - 7.0 (m) | - | - | ²J(P,H), ³J(H,H) |

| H-3, H-6 | 2.0 - 2.5 (m) | - | - | |

| H-4, H-5 | 1.5 - 2.0 (m) | - | - | |

| P-OH | Variable (br s) | - | - | ¹J(P,H) |

| C-1 | - | 130 - 150 | - | ¹J(P,C) |

| C-2 | - | 120 - 140 | - | ²J(P,C) |

| C-3, C-6 | - | 25 - 35 | - | |

| C-4, C-5 | - | 20 - 30 | - | |

| P | - | - | 15 - 30 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the vinylic proton (H-2) and the allylic protons (H-3), and successively between the protons on adjacent carbons in the cyclohexene ring, confirming their sequence.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC would be crucial to confirm the attachment of the phosphonic acid group to the C-1 position of the cyclohexene ring by showing a correlation between the phosphorus-bound proton (if observable) or the vinylic proton (H-2) and the C-1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the context of the cyclohexene ring, NOESY could help to elucidate the preferred conformation of the ring by showing through-space interactions between protons.

Solid-State NMR for Bulk Material Characterization

Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of the compound in its solid form. For this compound, ³¹P solid-state NMR would be particularly insightful. The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in the solid state and provides detailed information about the electronic environment around the phosphorus nucleus. Variations in the ³¹P chemical shifts and CSA parameters could indicate the presence of different crystalline forms (polymorphs) or non-crystalline (amorphous) content. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information about the packing and intermolecular interactions, such as hydrogen bonding involving the phosphonic acid groups, within the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded phosphonic acid group. The P=O stretching vibration typically gives rise to a strong band between 1250 and 1100 cm⁻¹. The P-O-H stretching and bending vibrations are expected in the 1040-850 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. The C=C stretching of the cyclohexene ring would appear as a medium to weak band around 1650 cm⁻¹. docbrown.info C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| P-O-H | 2500-3300 (broad, strong) | Weak | O-H stretch |

| C-H (sp²) | 3100-3000 (medium) | Medium | C-H stretch |

| C-H (sp³) | 3000-2850 (medium) | Medium | C-H stretch |

| C=C | ~1650 (medium-weak) | ~1650 (strong) | C=C stretch |

| P=O | 1250-1100 (strong) | Medium | P=O stretch |

| P-O | 1040-850 (strong) | Medium | P-O stretch |

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement of a crystalline compound. acs.org For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure. This technique would reveal the conformation of the cyclohexene ring, the geometry of the phosphonic acid group, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Should the compound crystallize in a chiral space group, SCXRD could also be used to determine its absolute configuration. The resulting crystallographic data would provide a complete picture of the molecule's structure in the solid state.

Illustrative Single-Crystal XRD Data for a Hypothetical Crystal of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through single-crystal X-ray diffraction.

Powder X-ray Diffraction for Phase Identification and Material Purity

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. mdpi.com It is particularly useful for identifying the crystalline phases present in a bulk sample and assessing its purity. A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint for that specific crystalline form. researchgate.netresearchgate.net Any variations in the peak positions or intensities compared to a reference pattern could indicate the presence of impurities or a different polymorphic form. mdpi.com

The PXRD pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the material.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. nih.govnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule. For this compound (C₆H₁₁O₃P), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Illustrative High-Resolution Mass Spectrometry Data for this compound:

| Ion | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |

| [M+H]⁺ | 163.0524 | 163.0522 |

| [M-H]⁻ | 161.0368 | 161.0370 |

Note: The measured data in this table is illustrative and represents the expected outcome of an HRMS analysis.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of selected ions. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. youtube.comnih.gov This provides detailed structural information about the precursor ion.

For this compound, MS/MS analysis would reveal characteristic fragmentation pathways. The fragmentation of the phosphonic acid group and the cyclohexene ring would produce a unique product ion spectrum, aiding in the structural confirmation of the molecule. The fragmentation patterns of organophosphorus compounds often involve the loss of groups attached to the phosphorus atom and characteristic cleavages of the carbon skeleton. miamioh.eduyoutube.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment and predicting the reactivity of Cyclohex-1-en-1-ylphosphonic acid. These methods provide a detailed picture of the molecule's orbitals and energy landscape.

While direct Density Functional Theory (DFT) studies specifically targeting this compound are not abundant in the literature, valuable insights can be drawn from computational studies of analogous compounds, such as vinylphosphonic acid. For vinylphosphonic acid, DFT and ab initio calculations have been employed to investigate its structural and conformational stability. These studies predict the existence of multiple conformers, with a nonplanar near-cis conformation, where the phosphonic oxygen nearly eclipses the vinyl group, being the most predominant at ambient temperatures based on Gibbs free energy. worldscientific.com

Table 1: Predicted Predominant Conformer of an Analogous Compound

| Analogous Compound | Computational Method | Predicted Predominant Conformer | Key Feature |

|---|---|---|---|

| Vinylphosphonic Acid | DFT/6-311G** and MP2/6-311G** | Nonplanar near-cis (nc) | Phosphonic oxygen nearly eclipses the vinyl group worldscientific.com |

High-level ab initio and composite methods are crucial for obtaining accurate energetic profiles, including reaction barriers and thermodynamic properties. While specific data for this compound is scarce, studies on related phosphonic acids provide a framework for understanding its energetic characteristics. For instance, ab initio calculations on simpler phosphine oxides and phosphinic acids have been used to determine their relative stabilities and the energy barriers for unimolecular rearrangements. capes.gov.br

For this compound, these methods could be used to calculate the energy differences between its various conformers, the proton affinity, and the bond dissociation energies. Such calculations would be vital for understanding its reactivity in processes like addition reactions at the double bond or reactions involving the phosphonic acid group.

Molecular Mechanics and Molecular Dynamics Simulations

To investigate the behavior of larger systems and longer timescales, molecular mechanics and molecular dynamics simulations are employed. These methods are particularly useful for studying conformational dynamics and intermolecular interactions.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this compound in different environments. The cyclohexene (B86901) ring can undergo ring-flipping, although the barrier for this process is higher than in cyclohexane due to the presence of the double bond. MD simulations would allow for the exploration of the potential energy surface and the identification of the most stable conformations in solution or in the solid state.

The phosphonic acid moiety is capable of forming strong hydrogen bonds, both as a donor and as an acceptor. MD simulations of phosphonic acids have shown that these intermolecular hydrogen bonds play a crucial role in the formation of dimers and larger aggregates in the condensed phase. waocp.com It is expected that this compound would exhibit similar behavior, forming a network of hydrogen bonds that dictate its packing in the solid state and its solvation in protic solvents.

Phosphonic acids are well-known for their ability to form self-assembled monolayers (SAMs) on various metal oxide surfaces. Molecular dynamics simulations have been instrumental in understanding the mechanisms of SAM formation for long-chain alkylphosphonic acids. rsc.orgresearchgate.net These simulations reveal the ordering processes during the gradual assembly of the monolayer and the role of the solvent in this process. rsc.orgresearchgate.net

By analogy, this compound is expected to self-assemble on suitable substrates. MD simulations could be used to model this process, providing insights into the packing arrangement of the molecules on the surface. The orientation of the cyclohexene ring and the intermolecular interactions between adjacent molecules would be key factors in determining the structure and properties of the resulting monolayer.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. While no specific QSAR or QSRR studies on this compound have been identified, the methodology has been successfully applied to other phosphonic acid derivatives. nih.govnih.gov

For instance, 3D-QSAR studies on phosphonic acid derivatives have been used to understand their inhibitory activity against certain enzymes. nih.gov These models use computed molecular descriptors to build a correlation that can then be used to predict the activity of new, unsynthesized compounds. In a similar vein, QSRR models could be developed for a series of related alkenylphosphonic acids to predict their reactivity in specific chemical transformations.

Coordination Chemistry of Cyclohex 1 En 1 Ylphosphonic Acid

Ligand Design and Metal Ion Complexation

The design of ligands is a crucial aspect of coordination chemistry, as the structure and properties of the resulting metal complexes are heavily dependent on the nature of the organic ligand. In the case of Cyclohex-1-en-1-ylphosphonic acid, both the phosphonate (B1237965) group and the cyclohexene (B86901) ring play significant roles in determining its coordination behavior.

The phosphonate group, -PO(OH)₂, is a versatile coordinating agent due to the presence of multiple donor oxygen atoms and its ability to exist in different states of deprotonation. The coordination of the phosphonate group to a metal center can occur through several modes, which are influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the steric and electronic properties of the organic substituent on the phosphorus atom.

The primary chelation modes of the phosphonate functionality include:

Monodentate Coordination: In this mode, only one of the phosphonate oxygen atoms binds to a single metal center. This is common when the phosphonate group is only partially deprotonated.

Bidentate Chelating Coordination: Both oxygen atoms of a deprotonated phosphonate group can bind to the same metal center, forming a stable four-membered chelate ring.

Bidentate Bridging Coordination: The two oxygen atoms of the phosphonate group can bridge between two different metal centers. This mode is fundamental to the formation of polynuclear complexes and coordination polymers.

Tridentate and Higher Coordination Modes: In fully deprotonated states, all three oxygen atoms of the phosphonate group can participate in coordination, often leading to complex bridging arrangements that connect multiple metal centers. This is a key feature in the formation of three-dimensional metal-organic frameworks (MOFs).

The cyclohexene ring in this compound introduces specific steric and electronic features that can influence the coordination geometry of its metal complexes.

Steric Hindrance: The bulky cyclohexene group can sterically hinder the approach of other ligands to the metal center, thereby influencing the coordination number and the geometry of the complex. This steric bulk can also affect the packing of the molecules in the solid state, potentially leading to the formation of porous structures.

Electronic Effects: The double bond in the cyclohexene ring is an electron-rich region, which could potentially interact with certain metal centers. While direct coordination of the C=C bond to the metal is less common for phosphonate ligands, its electronic influence can be transmitted through the P-C bond, subtly affecting the donor properties of the phosphonate oxygen atoms.

The presence of the unsaturated cyclic moiety is therefore not merely passive, but an active contributor to the final architecture and properties of the metal complexes of this compound.

Synthesis and Structural Analysis of Metal-Cyclohex-1-en-1-ylphosphonate Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, with the choice of technique often dictating the nature of the final product. The structural analysis of these complexes is crucial for understanding their properties and potential applications.

The reaction of this compound with metal salts in solution under controlled stoichiometry can lead to the formation of discrete coordination compounds.

Mononuclear Complexes: By using a high ligand-to-metal ratio and carefully controlling the pH to favor monodentate or bidentate chelation, it is possible to isolate mononuclear complexes. In such compounds, a central metal ion is coordinated to one or more Cyclohex-1-en-1-ylphosphonate ligands, along with other co-ligands like water or ammonia.

Polynuclear Complexes: When the reaction conditions favor bridging coordination by the phosphonate group, polynuclear complexes can be formed. These can range from simple dimeric or trimeric structures to more complex cage-like assemblies. The formation of these discrete polynuclear species is often a prelude to the formation of extended polymeric structures.

The synthesis of these discrete compounds often involves techniques such as slow evaporation of the solvent or diffusion methods to obtain single crystals suitable for X-ray diffraction analysis, which provides definitive structural information.

The ability of the phosphonate group to act as a multi-dentate bridging ligand makes this compound a suitable building block for the construction of coordination polymers and MOFs. acs.org

Coordination Polymers: These are extended structures where metal centers are linked by the phosphonate ligands to form one-, two-, or three-dimensional networks. The bulky cyclohexene group can play a role in creating channels or pores within these polymers, which is a desirable feature for applications in catalysis and separation.

Metal-Organic Frameworks (MOFs): MOFs are a subclass of coordination polymers characterized by their high porosity and crystalline nature. The synthesis of MOFs using this compound would typically involve solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. These conditions promote the formation of highly ordered, extended structures. The stability and porosity of phosphonate-based MOFs make them promising materials for gas storage and other applications. uoc.gr

The table below summarizes some general synthetic approaches for preparing metal-phosphonate complexes.

| Synthesis Method | Description | Typical Products |

| Solution Precipitation | Direct mixing of metal salt and ligand solutions at room temperature. | Often yields amorphous or polycrystalline powders of coordination polymers. |

| Slow Evaporation | Gradual removal of solvent from a solution containing the metal and ligand. | Can produce single crystals of discrete complexes or small coordination polymers. |

| Hydrothermal/Solvothermal | Reaction in a sealed container at elevated temperature and pressure. | Favors the formation of crystalline, high-dimensionality coordination polymers and MOFs. rsc.org |

| Mechanochemical Synthesis | Grinding of solid reactants together, often with a small amount of liquid. | An environmentally friendly method that can produce novel phases of coordination polymers. |

Spectroscopic techniques and computational modeling are indispensable tools for characterizing the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the coordination environment of the phosphonate group. The P=O and P-O stretching vibrations are particularly informative. Upon coordination to a metal ion, the P=O stretching frequency typically shifts to a lower wavenumber, providing direct evidence of metal-ligand bond formation. The magnitude of this shift can give an indication of the strength of the M-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful technique for studying phosphonate complexes in solution. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Coordination to a metal ion causes a significant change in the ³¹P chemical shift, which can be used to monitor complex formation and to characterize the species present in solution.

The table below presents typical spectroscopic data ranges for phosphonate complexes, which would be applicable to the study of Cyclohex-1-en-1-ylphosphonate complexes.

| Spectroscopic Technique | Observable | Typical Range/Observation for Phosphonate Complexes |

| IR Spectroscopy | P=O stretch (νP=O) | 1100-1300 cm⁻¹ (free ligand); shifts to lower frequency upon coordination. |

| P-O stretch (νP-O) | 950-1100 cm⁻¹; peak positions and intensities change upon coordination. | |

| M-O stretch (νM-O) | 400-600 cm⁻¹; direct evidence of metal-oxygen bond. | |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | Significant shift upon coordination, dependent on the metal ion and coordination mode. |

Catalytic Applications Employing Cyclohex 1 En 1 Ylphosphonic Acid Derivatives

Role as a Brønsted Acid Catalyst in Organic Transformations

The phosphonic acid group (-P(O)(OH)₂) is known for its Brønsted acidity, capable of donating a proton to facilitate a variety of organic reactions. This acidity is often comparable to or stronger than that of carboxylic acids, making phosphonic acids potential catalysts for reactions such as esterifications, acetalizations, and rearrangements.

Currently, there is a notable lack of specific studies in the peer-reviewed literature detailing the use of Cyclohex-1-en-1-ylphosphonic acid as a Brønsted acid catalyst. However, the broader class of vinylphosphonic acids has been investigated in this context. For instance, polymers derived from vinylphosphonic acid have been explored as solid acid catalysts. The acidity of the phosphonic acid moiety, combined with the structural features of the cyclohexenyl ring, suggests that this compound could theoretically catalyze acid-mediated transformations. The electron-donating nature of the cyclohexenyl group might influence the pKa of the phosphonic acid, potentially modulating its catalytic activity in comparison to simpler alkyl or aryl phosphonic acids. Further research is required to explore and quantify the Brønsted acidity and catalytic efficacy of this compound in organic synthesis.

Chiral this compound Derived Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral phosphorus-containing ligands are among the most successful classes of ligands for a wide range of enantioselective transition-metal catalyzed reactions.

Design and Synthesis of Enantiopure Ligands

The development of effective chiral ligands is a critical aspect of asymmetric catalysis. The design often involves the introduction of stereogenic centers or elements of axial or planar chirality into the ligand scaffold. For this compound, the creation of enantiopure derivatives would likely involve the synthesis of a chiral cyclohexene (B86901) ring.

To date, specific methods for the synthesis of enantiopure this compound derivatives for use as ligands in asymmetric catalysis have not been reported in the scientific literature. General strategies for creating chiral cyclic phosphonic acids could potentially be adapted. These might include:

Asymmetric synthesis of the cyclohexene ring: Starting from a chiral precursor or using a chiral catalyst to construct the six-membered ring with defined stereochemistry.

Resolution of a racemic mixture: Synthesizing the racemic cyclohexenylphosphonic acid and then separating the enantiomers using a chiral resolving agent.

The synthesis of such ligands would be a crucial first step in exploring their potential in asymmetric catalysis. The rigidity of the cyclic backbone combined with the coordinating ability of the phosphonate (B1237965) group could lead to well-defined metal complexes, a desirable feature for achieving high enantioselectivity.

Enantioselective Catalytic Reactions Mediated by Phosphonate Ligands

Once synthesized, chiral phosphonate ligands derived from this compound could be employed in a variety of enantioselective catalytic reactions. The phosphonate group can coordinate to a metal center, and the chiral backbone would create a chiral environment around the metal, influencing the stereochemical outcome of the reaction.

There are currently no published studies on enantioselective reactions specifically mediated by chiral this compound-derived ligands. However, the broader class of chiral phosphonate ligands has shown promise in various transformations. For example, chiral phosphoramidite (B1245037) and phosphite (B83602) ligands, which share some structural similarities with phosphonates, are effective in reactions like asymmetric hydrogenation and conjugate addition. It is conceivable that chiral cyclohexenylphosphonate ligands could be effective in similar palladium, rhodium, or copper-catalyzed reactions.

Future research in this area would need to focus on synthesizing these chiral ligands and then screening them in a range of benchmark enantioselective reactions to determine their efficacy. The following table outlines hypothetical data that would be crucial in such investigations, though it is important to reiterate that this data is not currently available for the specific compound .

| Reaction Type | Metal Catalyst | Ligand | Substrate | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Hydrogenation | Rh(I) | (R)-Cyclohexenylphosphonate | Methyl acetamidocinnamate | Data not available | Data not available |

| Asymmetric Allylic Alkylation | Pd(0) | (S)-Cyclohexenylphosphonate | 1,3-Diphenylallyl acetate | Data not available | Data not available |

| Asymmetric Conjugate Addition | Cu(II) | Chiral Cyclohexenylphosphonate | Cyclohexenone | Data not available | Data not available |

Heterogeneous Catalysis Incorporating this compound

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The immobilization of catalytically active species onto solid supports is a common strategy for creating robust and reusable catalysts.

The phosphonic acid group of this compound provides a functional handle for anchoring the molecule to a solid support, such as silica, alumina, or a polymer resin. This could be achieved through the formation of covalent bonds between the phosphonic acid and the support material.

There is a lack of specific research on the use of this compound in heterogeneous catalysis. However, the general principle of immobilizing phosphonic acids has been demonstrated. For example, vinylphosphonic acid has been polymerized to create a solid acid catalyst. Similarly, this compound could potentially be:

Grafted onto a pre-formed support: The phosphonic acid could react with surface hydroxyl groups on materials like silica.

Polymerized: The vinyl group of the cyclohexene ring could potentially undergo polymerization to form a solid material with accessible phosphonic acid sites.

Such heterogeneous catalysts could find applications in a range of acid-catalyzed reactions in flow chemistry or batch processes where catalyst recovery is essential. The following table presents a hypothetical summary of potential applications and key findings, which would need to be validated by future experimental work.

| Support Material | Immobilization Method | Catalytic Application | Key Findings |

| Silica Gel | Covalent Grafting | Esterification of acetic acid with ethanol | Data not available |

| Polystyrene Resin | Co-polymerization | Dehydration of fructose (B13574) to 5-hydroxymethylfurfural | Data not available |

Following a comprehensive search for scientific literature, it has been determined that there is no available research data on the specific applications of This compound in the advanced materials science fields outlined in your request.

The compound, identified with CAS Number 10562-88-6, does not appear in published studies related to surface functionalization, the development of hybrid organic-inorganic materials, or its use in proton conductive materials as specified in the provided article structure. epa.gov

While the broader class of phosphonic acids is well-documented in materials science for applications such as forming self-assembled monolayers on metal oxides, creating functional coatings, and developing ion exchange membranes, the specific research findings for this compound are absent from the current scientific literature. mdpi.comrsc.orguantwerpen.benih.gov For instance, studies have been conducted on cyclohexyl-terminated phosphonic acids (utilizing a saturated cyclohexyl ring) for dielectric applications, but this does not extend to the unsaturated cyclohexenyl compound specified. nih.gov

Due to the strict constraint to focus solely on this compound and the lack of available research data for this specific compound within the requested topics, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. The creation of content for the specified outline would require speculation or the inclusion of information from other, unrelated phosphonic acids, which would violate the explicit scope of the request.

Therefore, no article can be provided at this time.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of organophosphorus compounds, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often involves harsh conditions, stoichiometric reagents, and the generation of significant waste, which presents environmental concerns. frontiersin.org Future research will prioritize the development of green and efficient protocols for synthesizing Cyclohex-1-en-1-ylphosphonic acid and related vinyl phosphonates.

A primary goal is to improve the atom economy of synthetic routes. Quantitative evaluation of chemical processes using metrics like atom economy is crucial for optimizing production routes and minimizing waste. sylzyhg.com Research into novel synthetic strategies that maximize the incorporation of all reactant atoms into the final product is essential. For instance, developing direct C-H functionalization or addition reactions on cyclohexene (B86901) precursors would be more atom-economical than multi-step sequences involving protecting groups or functional group interconversions.

The adoption of sustainable reaction media and catalysts is another critical frontier. An expedient protocol for benzyl (B1604629) phosphonates has been developed using a benign Polyethylene Glycol (PEG-400) solvent and a KI/K₂CO₃ catalytic system, which avoids volatile and toxic organic solvents and proceeds at room temperature. frontiersin.org Similarly, the use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, has shown great promise for the synthesis of α-hydroxyphosphonates under solventless conditions. mdpi.com These ecocatalysts, prepared by simple thermal treatment of plant biomass, can be recycled and reused, opening new avenues for the sustainable production of phosphonates. mdpi.com Future work should focus on adapting these principles to the synthesis of cyclic vinyl phosphonates.

| Methodology | Typical Conditions | Advantages | Challenges for Future Research |

|---|---|---|---|

| Traditional (e.g., Michaelis-Arbuzov) | High temperatures, stoichiometric reagents | Well-established, broad scope | Low atom economy, harsh conditions, potential side reactions frontiersin.org |

| PEG-400 Catalytic System | Room temperature, KI/K₂CO₃ catalyst | Environmentally benign solvent, mild conditions, high selectivity frontiersin.org | Adaptation to vinyl phosphonate (B1237965) synthesis |

| Biosourced "Ecocatalysis" | Solventless, catalysts from plant biomass | Highly sustainable, recyclable catalyst, valorization of biomass mdpi.com | Broadening substrate scope, catalyst characterization |

Exploration of Novel Catalytic Systems with Enhanced Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for the efficient and selective synthesis of this compound. Recent advances in catalysis offer significant opportunities to overcome existing challenges. nih.gov

Transition metal catalysis remains a cornerstone. For example, copper nanoparticles (CuNPs) supported on zinc oxide have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from alkynes and diethylphosphite under air without additional ligands. rsc.org The selectivity of such systems can depend on the substrate, suggesting that catalyst tuning could allow for precise control in the synthesis of cyclic vinyl phosphonates. rsc.org

Furthermore, the field of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful, sustainable alternative. An unprecedented amino-organocatalyzed synthesis of 3-pyridylphosphonates from vinylphosphonates has been achieved, offering excellent yields under transition-metal-free conditions. rsc.org Exploring similar organocatalytic pathways, potentially involving the asymmetric functionalization of a cyclohexene precursor, could provide enantioselective routes to chiral derivatives of this compound. nih.govrawdatalibrary.net Asymmetric catalysis is crucial, as the biological activity of phosphonates is often specific to a single enantiomer. spectroscopyonline.com

| Catalytic System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Copper Nanoparticles on ZnO (CuNPs/ZnO) | Alkynes, Diethylphosphite | Ligand-free, operates under air, direct synthesis rsc.org | rsc.org |

| Amino-Organocatalysis | Vinylphosphonates, Aldehydes | Transition-metal-free, excellent yields, access to complex molecules rsc.org | rsc.org |

| Chiral Ligand/Metal Complexes | α,β-Unsaturated Phosphonates | Enantioselective control, synthesis of chiral phosphonates nih.govrawdatalibrary.net | nih.govrawdatalibrary.net |

Rational Design of High-Performance Functional Materials

The unique structure of this compound—combining a reactive α,β-unsaturated system, a cyclic scaffold, and a phosphonic acid moiety—makes it a highly promising building block for advanced functional materials. The phosphonic acid group is known for its strong binding to metal oxides, thermal stability, and resistance to hydrolysis, while the vinyl group is available for polymerization or further functionalization.

Future research should focus on leveraging these features. For instance, this compound could be used as a monomer or co-monomer to create novel polymers. These polymers could have applications as flame retardants, ion-exchange resins, or coatings with enhanced adhesion to metal surfaces. The cyclohexene ring provides conformational rigidity, which can influence the thermal and mechanical properties of the resulting polymer.

Moreover, phosphonates and their derivatives are well-documented as biologically active agents, including enzyme inhibitors, herbicides, and drugs. spectroscopyonline.com The α,β-unsaturated moiety is a key reactive functionality in a family of lipid peroxidation products with potent biological activities. researchgate.net This suggests that this compound could serve as a synthon for creating new bioactive molecules. researchgate.netnih.gov Its structural similarity to compounds like 1-(cyclohex-1-en-1-yl)ethanol, a precursor to biologically active δ-halo-γ-lactones, further supports this potential. researchgate.net

Advances in Spectroscopic and Computational Methodologies

A deep understanding of the structure, reactivity, and properties of this compound is essential for its rational application. Advanced spectroscopic and computational methods are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for the characterization of organophosphorus compounds. researchgate.net It can be used not only for structural elucidation but also for quantitative analysis and for assessing the enantiomeric purity of chiral phosphonates through the use of chiral solvating agents. spectroscopyonline.com Combining experimental NMR and infrared spectroscopy with theoretical calculations provides a robust approach to confirming molecular structure and vibrational modes. researchgate.net

Computational chemistry, especially Density Functional Theory (DFT), has become a vital tool for predicting molecular geometries, electronic structures, reaction mechanisms, and spectroscopic data. researchgate.netrsc.org For complex molecules, DFT calculations can help elucidate structure-property relationships and guide the design of new experiments. rsc.org For example, computational studies on the deprotonation of cyclohexene oxide have provided insights into the structure of activated complexes, aiding in the rational design of more selective chiral catalysts. rsc.orgresearchgate.net Applying DFT methods to this compound can predict its reactivity, simulate its interaction with catalytic surfaces or biological targets, and guide the design of novel materials. youtube.comyoutube.com

| Methodology | Information Gained | Future Research Application |

|---|---|---|

| ³¹P NMR Spectroscopy | Structural confirmation, purity analysis, enantiomeric excess determination spectroscopyonline.com | Quality control in synthesis, stereochemical analysis of asymmetric reactions |

| Infrared & Raman Spectroscopy | Vibrational modes, functional group identification, symmetry analysis researchgate.netresearchgate.net | Confirming reaction success, studying intermolecular interactions (e.g., hydrogen bonding) |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reaction pathways, simulated spectra rsc.orgrsc.org | Predicting reactivity, designing catalysts, understanding spectroscopic data |

Interdisciplinary Convergence in Organophosphorus and Materials Chemistry

The most significant breakthroughs in the study and application of this compound will likely arise from the convergence of multiple scientific disciplines. The synergy between organophosphorus chemistry, sustainable synthesis, catalysis, materials science, and computational modeling is creating a powerful toolkit for molecular innovation. nih.gov

Future projects could involve an integrated approach where computational studies are first used to design novel catalysts with high predicted selectivity for the synthesis of this compound. rsc.org These theoretical predictions would then guide the efforts of synthetic chemists to create these catalysts and apply them in sustainable, atom-economical reactions. frontiersin.orgmdpi.com The resulting phosphonate products would then be characterized using advanced spectroscopic techniques and passed to materials scientists for incorporation into high-performance polymers, coatings, or bioactive probes. researchgate.net This seamless feedback loop, where theory guides experimentation and experimental results refine theoretical models, represents the future of rational chemical design and will be essential for unlocking the full potential of specialized molecules like this compound.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Cyclohex-1-en-1-ylphosphonic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves phosphorylation of cyclohexene derivatives. A common approach is the Arbuzov reaction , where trialkyl phosphites react with cyclohexenyl halides (e.g., bromide or iodide). Optimization parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.

- Solvent : Polar aprotic solvents like THF or DMF improve reagent solubility.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate phosphorylation.

For example, protected phosphonous acids are synthesized via stepwise phosphorylation and deprotection steps, as described for analogous cyclohexylphosphonous acids .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- ³¹P NMR : To confirm phosphorylation (δ ~10–30 ppm for phosphonic acids).

- IR Spectroscopy : P=O stretching vibrations (~1150–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion validation.

Cross-referencing with X-ray crystallography (if crystals are obtainable) ensures structural accuracy. For purity, combine HPLC with elemental analysis. Documentation should follow journal guidelines to ensure reproducibility, as emphasized in experimental reporting standards .

Q. What safety precautions are essential when handling this compound in air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. PPE (gloves, goggles) is mandatory. First-aid protocols for accidental exposure (e.g., skin contact) require immediate rinsing and medical consultation, as outlined in safety data sheets for structurally related cyclohexenyl compounds .

Advanced Research Questions

Q. How does the position of the cyclohexenyl double bond (e.g., 1-en vs. 2-en) influence the acidity and reactivity of phosphonic acid derivatives?

- Methodological Answer : The double bond position alters electron density distribution. For this compound, conjugation between the double bond and the phosphonic acid group enhances acidity compared to 2-en isomers. Titration studies (pH vs. equivalents of base) and DFT calculations can quantify pKa differences. Comparative studies on analogous compounds (e.g., cyclohex-2-en-1-yl derivatives) show distinct reactivity in esterification and metal coordination .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Trace metals (e.g., Pd) in the compound may act as unintended catalysts.

- Solvent effects : Dielectric constants influence transition-state stability.

Systematic reproducibility studies, including strict control of reagent purity and reaction conditions, are critical. Cross-validate findings using multiple characterization techniques (e.g., ICP-MS for metal analysis) .

Q. How can computational chemistry predict the tautomeric equilibria and solvent interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic structures and tautomeric forms. Polarizable Continuum Models (PCM) simulate solvent effects, showing higher dielectric solvents (e.g., water) stabilize ionic tautomers. For example, studies on phenylphosphonic acid use B3LYP/6-311++G(d,p) basis sets to map energy landscapes .

Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how is its coordination behavior validated?

- Methodological Answer : The phosphonic acid group acts as a chelating ligand for metals (e.g., Zr⁴⁺, Al³⁺). Synthesis involves solvothermal reactions with metal salts. Validate coordination via:

- X-ray Absorption Spectroscopy (XAS) : To probe metal-P bonding.

- BET Analysis : For surface area and pore-size distribution.

Comparative studies with non-conjugated phosphonic acids highlight enhanced stability in MOFs due to π-system rigidity .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility in multi-lab studies?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Experimental Section : Specify stoichiometry, purification methods (e.g., column chromatography gradients), and equipment (e.g., NMR spectrometer frequency).

- Supporting Information : Include raw spectral data (e.g., NMR FID files) and crystallographic CIFs.

- Negative Results : Report failed conditions (e.g., solvent incompatibilities) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.